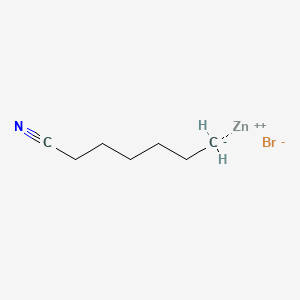

zinc;heptanenitrile;bromide

Description

Zinc bromide (ZnBr₂) is an inorganic compound with the chemical formula ZnBr₂. It is a colorless, hygroscopic salt that forms acidic solutions in water and exhibits high solubility in organic solvents . Key properties include:

- Molecular Weight: 225.19 g/mol

- Melting Point: 394°C

- Density: 4.20 g/cm³

- Structure: Crystalline solid with a double-salt structure in its dihydrate form, [Zn(H₂O)₆][Zn₂Br₆], featuring octahedral Zn(H₂O)₆²⁺ and dimeric Zn₂Br₆²⁻ units .

ZnBr₂ is widely used in energy storage (e.g., zinc-bromine batteries), radiation shielding, and organic synthesis as a Lewis acid .

Properties

Molecular Formula |

C7H12BrNZn |

|---|---|

Molecular Weight |

255.5 g/mol |

IUPAC Name |

zinc;heptanenitrile;bromide |

InChI |

InChI=1S/C7H12N.BrH.Zn/c1-2-3-4-5-6-7-8;;/h1-6H2;1H;/q-1;;+2/p-1 |

InChI Key |

MXIPCKRJAIFENH-UHFFFAOYSA-M |

Canonical SMILES |

[CH2-]CCCCCC#N.[Zn+2].[Br-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of zinc;heptanenitrile;bromide can be achieved through several methods. One common approach involves the reaction of zinc bromide with heptanenitrile under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out under reflux to ensure complete reaction. The general reaction can be represented as:

ZnBr2+C7H15CN→Zn(C7H15CN)Br2

Industrial Production Methods

Industrial production of zinc;heptanenitrile;bromide may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Zinc;heptanenitrile;bromide undergoes various chemical reactions, including:

Substitution Reactions: The bromide ion can be substituted by other nucleophiles.

Coordination Reactions: Zinc can coordinate with other ligands, forming complex structures.

Redox Reactions: Zinc can participate in oxidation-reduction reactions, altering its oxidation state.

Common Reagents and Conditions

Common reagents used in reactions with zinc;heptanenitrile;bromide include:

Nucleophiles: Such as cyanide ions for substitution reactions.

Ligands: Such as bipyridine for coordination reactions.

Oxidizing Agents: Such as hydrogen peroxide for redox reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield different nitrile compounds, while coordination reactions can produce various zinc complexes.

Scientific Research Applications

Chemistry

In chemistry, zinc;heptanenitrile;bromide is used as a reagent in organic synthesis. It can facilitate the formation of complex organic molecules through its ability to coordinate with various ligands and participate in substitution reactions.

Biology

In biological research, zinc;heptanenitrile;bromide may be used to study the role of zinc in enzymatic processes and cellular functions. Its ability to form complexes with biomolecules makes it a valuable tool for investigating zinc’s biological activity.

Medicine

In medicine, zinc;heptanenitrile;bromide has potential applications in drug development. Its unique chemical properties can be exploited to design new therapeutic agents that target specific molecular pathways.

Industry

In industry, zinc;heptanenitrile;bromide is used in the production of advanced materials, such as polymers and catalysts. Its ability to participate in various chemical reactions makes it a versatile compound for industrial applications.

Mechanism of Action

The mechanism of action of zinc;heptanenitrile;bromide involves its ability to coordinate with other molecules and participate in redox reactions. Zinc’s role as a Lewis acid allows it to stabilize negative charges and facilitate the formation of complex structures. The bromide ion can act as a leaving group in substitution reactions, enabling the formation of new chemical bonds.

Comparison with Similar Compounds

Zinc Bromide vs. Zinc Chloride (ZnCl₂)

ZnBr₂ and ZnCl₂ share similarities due to their analogous structures and reactivity. However, key differences include:

ZnBr₂’s higher molecular weight and solubility make it preferable for high-density electrolytes, while ZnCl₂ is more cost-effective for industrial processes .

Zinc Bromide vs. Sodium Bromide (NaBr)

NaBr, an alkali metal bromide, contrasts with ZnBr₂ in ionic character and applications:

| Property | ZnBr₂ | NaBr |

|---|---|---|

| Melting Point | 394°C | 747°C |

| Reactivity | Lewis acid, forms acidic solutions | Neutral salt, less reactive |

| Applications | Energy storage, organic synthesis | Pharmaceuticals, photography |

ZnBr₂’s acidic nature and catalytic properties differentiate it from NaBr, which is primarily used in medical and photographic industries .

Comparison with Organic Bromides and Nitriles

Organic Bromides

- Benzylamine Hydrobromide: Exhibits high solubility and reactivity, used in pharmaceutical synthesis. Unlike ZnBr₂, it is non-hygroscopic and tailored for organic reactions .

- 4-(4-Bromo-1,3-oxazol-5-yl)benzonitrile : A brominated nitrile with applications in drug development. Its reactivity is influenced by the bromine substituent, similar to ZnBr₂’s role in catalysis .

Structural and Functional Contrasts

| Compound Type | Key Features | Applications |

|---|---|---|

| ZnBr₂ | Inorganic, hygroscopic, acidic | Batteries, industrial catalysis |

| Organic Bromides | Covalent bonds, tailored reactivity | Pharmaceuticals, fine chemicals |

Organic bromides often prioritize specific reactivity for synthesis, whereas ZnBr₂ serves broad industrial roles due to its ionic nature.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.